

An In-depth Technical Guide to 1-Methylphysostigmine (Physostigmine)

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Compound of Interest		
Compound Name:	1-Methylphysostigmine	
Cat. No.:	B050728	Get Quote

This technical guide provides a comprehensive overview of **1-Methylphysostigmine**, more commonly known as Physostigmine. The IUPAC name for Physostigmine, (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate, confirms the presence of a methyl group at the '1' position of the core ring structure. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, biological activity, and relevant experimental procedures.

Chemical Identity and Structure

Physostigmine is a parasympathomimetic alkaloid that originates from the Calabar bean. Its chemical structure is characterized by a fused pyrroloindole ring system.

- IUPAC Name: (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate[1]
- SMILES: C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
- InChl: InChl=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1

Quantitative Bioactivity Data

Physostigmine is a reversible inhibitor of cholinesterases. The following table summarizes its inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) from



various species.

Compound	Target Enzyme	Species	Activity Type	Value (µM)
Physostigmine	Acetylcholinester ase (AChE)	Human	IC50	0.117 ± 0.007[2]
Physostigmine	Butyrylcholineste rase (BChE)	Human	IC50	0.059 ± 0.012[2]
Physostigmine	Butyrylcholineste rase (BChE)	Horse (serum)	IC50	0.15[3]
1- Methylphysostig mine analog	Nicotinic Receptor	Not Specified	KD	0.035[4]

Experimental Protocols Determination of Cholinesterase Inhibition (Ellman's Method)

A common in vitro method to determine the inhibitory potency of compounds like physostigmine on acetylcholinesterase and butyrylcholinesterase is a spectrophotometric assay based on Ellman's reagent.[2]

Principle: This assay measures the activity of cholinesterase by quantifying the production of thiocholine. Acetylthiocholine (or butyrylthiocholine) is used as a substrate, which is hydrolyzed by the enzyme into thiocholine and acetate (or butyrate). The produced thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color production is proportional to the enzyme's activity. When an inhibitor like physostigmine is present, the rate of this reaction decreases.

Materials:

 Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme preparation (e.g., from human erythrocytes or plasma)



- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Physostigmine (or other test inhibitors) at various concentrations
- Microplate reader capable of measuring absorbance at 412 nm
- 96-well microplates

Procedure:

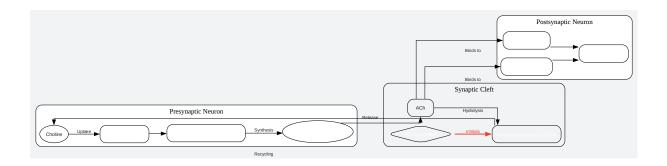
- Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and physostigmine in the appropriate buffer.
- Assay Setup: In a 96-well plate, add the following to each well in the specified order:
 - Phosphate buffer
 - A solution of the test inhibitor (physostigmine) at various concentrations. For the control (uninhibited reaction), add buffer instead.
 - DTNB solution.
 - The cholinesterase enzyme solution.
- Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.
- Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
- Data Analysis:



- Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
- Determine the percentage of inhibition for each concentration relative to the control (uninhibited) reaction.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow Cholinergic Synaptic Transmission and the Action of Physostigmine

Physostigmine's primary mechanism of action is the inhibition of acetylcholinesterase at the synaptic cleft. This leads to an accumulation of acetylcholine, which can then more persistently stimulate postsynaptic muscarinic and nicotinic receptors.





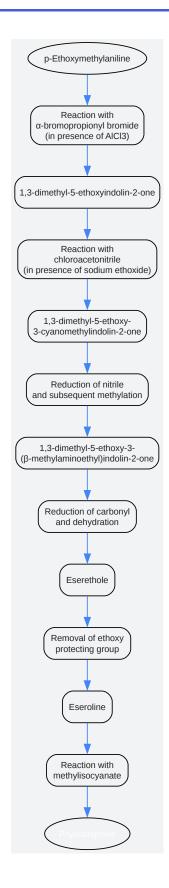
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Caption: Cholinergic synapse showing Physostigmine's inhibition of AChE.

Conceptual Chemical Synthesis Workflow of Physostigmine

The first total synthesis of physostigmine was accomplished by Percy Lavon Julian and Josef Pikl in 1935. A generalized synthetic approach involves the construction of the core tricyclic ring system followed by the introduction of the methylcarbamate group.





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Caption: A conceptual workflow for the chemical synthesis of Physostigmine.



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